3-Methoxybenzyl bromide

Overview

Description

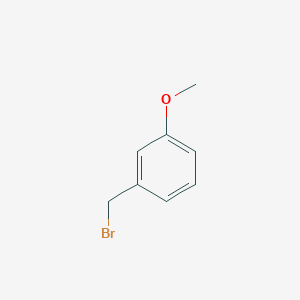

3-Methoxybenzyl bromide (CAS: 874-98-6, molecular weight: 201.06 g/mol) is a benzyl halide derivative with a methoxy group (-OCH₃) at the meta position of the benzene ring. Its linear formula is CH₃OC₆H₄CH₂Br. This compound is widely used in organic synthesis as an alkylating agent, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions to introduce the 3-methoxybenzyl moiety into target molecules . Its electron-donating methoxy group influences both electronic and steric properties, making it distinct from other benzyl halides.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybenzyl bromide can be synthesized through the bromination of 3-methoxybenzyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the bromide derivative.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting 3-methoxybenzyl alcohol with hydrobromic acid in the presence of a catalyst. The reaction is conducted in a suitable solvent, such as dichloromethane or toluene, at elevated temperatures to achieve high yields .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form 3-methoxybenzaldehyde or 3-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of this compound can yield 3-methoxytoluene using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are commonly used under mild to moderate temperatures.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Various substituted benzyl derivatives depending on the nucleophile.

Oxidation: 3-Methoxybenzaldehyde, 3-methoxybenzoic acid.

Reduction: 3-Methoxytoluene.

Scientific Research Applications

Key Applications

1. Pharmaceutical Development

3-Methoxybenzyl bromide is utilized in the synthesis of various pharmaceutical compounds. For example, it has been employed as an intermediate in the preparation of phenanthroline derivatives that exhibit antiplasmodium activity. A study demonstrated that derivatives synthesized from this compound showed significant inhibition of malaria parasites, indicating potential for drug development against malaria .

2. Agrochemical Synthesis

In agrochemistry, this compound is used to synthesize herbicides and pesticides. Its ability to undergo diastereoselective alkylation makes it suitable for creating complex molecules required in agricultural applications .

3. Organic Synthesis

This compound serves as a key intermediate in various organic synthesis pathways, including:

- Diastereoselective Alkylation : It can be used in the alkylation of vicinal dianions derived from chiral succinic acid derivatives, leading to the formation of enantiomerically enriched products .

- Synthesis of Triazoles : The compound has been utilized in the synthesis of 1H-1,2,3-triazoles through azide-alkyne cycloaddition reactions, which are important in medicinal chemistry for their bioactive properties .

Case Studies

Mechanism of Action

The mechanism of action of 3-methoxybenzyl bromide primarily involves its role as an alkylating agent. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity makes it a valuable tool in organic synthesis for introducing the 3-methoxybenzyl group into various substrates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Positional Isomers: 3-Methoxy vs. 4-Methoxybenzyl Bromide

- Reactivity Differences : In iron-catalyzed C(sp²)-C(sp³) cross-coupling, this compound with K[2a] forms 1,2-bis(3-methoxyphenyl)ethane (homocoupling) due to cation-dependent reactivity (K⁺ vs. Li⁺/Mg²⁺) . Para-substituted analogs may exhibit divergent pathways due to steric hindrance or electronic modulation.

Substituent Variations: Methoxy vs. Halogenated Benzyl Bromides

- Electronic Effects : Methoxy groups enhance nucleophilicity of the benzyl position, favoring cross-coupling reactions. Chloro and fluoro substituents, being electron-withdrawing, reduce reactivity in nucleophilic substitutions but improve stability in electrophilic aromatic substitutions.

Multi-Substituted Analogs: 3,5-Dimethoxybenzyl Bromide

- Applications: 3,5-Dimethoxybenzyl bromide is used in synthesizing highly electron-rich aromatic systems, which may exhibit faster reaction kinetics in Ullmann or Buchwald-Hartwig couplings compared to mono-methoxy derivatives.

Reaction-Specific Comparisons

- Cross-Coupling Efficiency: this compound achieves 87% yield in Suzuki-Miyaura coupling with [Li][(tBu)(Ph)B(Pin)] . In contrast, Grignard-activated triorganoboranes with this compound favor heterocoupling products (e.g., diarylmethanes) when MgBr₂ is present .

- Nucleophilic Substitution :

Data Tables

Table 1: Structural and Reactivity Comparison of Benzyl Bromides

Biological Activity

3-Methoxybenzyl bromide (C8H9BrO) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects as reported in recent studies.

This compound can be synthesized through several methods, including the bromination of 3-methoxybenzyl alcohol. Its structure consists of a methoxy group attached to a benzyl moiety, making it a versatile intermediate in organic synthesis. The compound is characterized by its molecular formula and specific chemical properties:

- Molecular Formula : C8H9BrO

- Molecular Weight : 201.06 g/mol

- Boiling Point : Approximately 200 °C

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate the exact pathways involved.

Antiplasmodium Activity

One notable study highlighted the synthesis of derivatives related to this compound, which demonstrated antiplasmodium activity. Specifically, the derivative 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide showed an IC50 value of 3.63 mM against Plasmodium falciparum in vitro, indicating that compounds derived from this compound could serve as potential antimalarial agents . The proposed mechanism involves the inhibition of heme polymerization, crucial for the survival of the malaria parasite .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in human cancer cells, with varying degrees of potency across different cell types. For example, studies reported IC50 values ranging from 49.79 µM to 113.70 µM against several human tumor cell lines (RKO, A-549, MCF-7) when treated with derivatives containing the methoxybenzyl group .

Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Not specified | Disruption of cell membrane |

| Antiplasmodium | Plasmodium falciparum | 3.63 | Inhibition of heme polymerization |

| Cytotoxicity | RKO (Cancer Cell Line) | 49.79 - 113.70 | Induction of apoptosis |

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets:

- Electron-Withdrawing Effects : The methoxy group may enhance the electrophilicity of the benzyl moiety, allowing for better interaction with nucleophilic sites in target biomolecules.

- Hydrogen Bonding : The presence of the methoxy group can also promote hydrogen bonding with key functional groups in proteins or nucleic acids, potentially altering their function.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

3-Methoxybenzyl bromide participates in both SN1 and SN2 mechanisms, depending on reaction conditions and nucleophile strength.

Key Findings:

-

SN2 Pathway : Dominates with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents. The benzylic bromide undergoes backside attack, yielding inversion of configuration .

-

SN1 Pathway : Favored in polar solvents (e.g., acetonitrile) with weak nucleophiles. The methoxy group stabilizes the carbocation intermediate via resonance .

Case Study: Reaction with N,N-Dimethylanilines

A kinetic study of p-methoxybenzyl bromide (structurally analogous) revealed dual SN1/SN2 pathways :

| Nucleophile (Y-DMA) | % SN1 Contribution (0.1 M Nu) |

|---|---|

| p-Me | 4.1% |

| H | 15.2% |

| p-Br | 43.0% |

Conditions : Acetonitrile, 50°C. Weaker nucleophiles (e.g., p-Br-DMA) increase SN1 participation due to reduced SN2 activation .

Reduction Reactions

The benzylic bromide is reduced to 3-methoxybenzyl alcohol using hydride donors.

Example:

-

Reagents : LiAlH₄ or NaBH₄ in anhydrous THF.

-

Mechanism : Hydride attack at the electrophilic benzylic carbon, displacing bromide.

Coupling Reactions

This compound engages in cross-coupling reactions to form carbon-carbon bonds.

Diazomethane Insertion (Homologation):

-

Product : 3-Methoxybenzyl-diazomethane adducts (e.g., ester derivatives) .

-

Application : Synthesis of extended-chain analogs for drug discovery .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form styrene derivatives.

Conditions:

Grignard and Organometallic Reactions

While this compound itself is an electrophile, it can react with organometallic reagents:

| Reaction Type | Reagents | Product |

|---|---|---|

| Alkylation | RMgX (Grignard) | 3-Methoxybenzyl-R compounds |

| Arylation | ArB(OH)₂ (Suzuki) | Biaryl derivatives |

Note : The methoxy group directs electrophilic substitution at the ortho/para positions in subsequent aromatic reactions .

Oxidation Reactions

The methoxy group can be demethylated or oxidized under controlled conditions:

Q & A

Q. Basic: What synthetic routes are recommended for preparing 3-methoxybenzyl bromide with high purity?

Answer:

this compound (CAS 874-98-6) is commonly synthesized via nucleophilic substitution or halogenation of its benzyl alcohol precursor. A validated method involves reacting 3-methoxybenzyl alcohol with hydrobromic acid (HBr) in the presence of a catalytic acid (e.g., H₂SO₄) under reflux. For improved yield and purity, anhydrous conditions and inert atmospheres (N₂/Ar) are critical to avoid side reactions like oxidation . Post-synthesis, purification via fractional distillation (bp: 152°C, density: 1.436 g/mL) or column chromatography (using hexane/ethyl acetate) is recommended. Confirm purity using refractive index (RI: 1.575) and GC-MS analysis .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

this compound is corrosive (R34) and moisture-sensitive. Key precautions include:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats. Use face shields during large-scale transfers.

- Storage: In airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Spill Management: Neutralize with sodium bicarbonate or calcium carbonate, followed by absorption with inert material (e.g., vermiculite).

- Waste Disposal: Treat with aqueous NaOH to quench reactive bromide before disposal .

Q. Advanced: How does the choice of catalyst influence homocoupling vs. heterocoupling in iron-catalyzed reactions involving this compound?

Answer:

In iron-catalyzed cross-coupling, the cation associated with the boron reagent dictates product selectivity. For example:

- Homocoupling: Using potassium-activated arylboronates (e.g., K[2a]) with this compound and dppe ligand yields 1,2-bis(3-methoxyphenyl)ethane as the major product (via boron-to-iron transmetallation).

- Heterocoupling: Magnesium- or zinc-activated reagents favor mixed products but require additives (e.g., MgBr₂) to stabilize intermediates.

This divergence highlights the need to optimize metal-ligand pairs and cation effects for target selectivity .

Q. Advanced: What analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

- FT-IR: Confirm functional groups (C-Br stretch: ~550–600 cm⁻¹; methoxy C-O: ~1250 cm⁻¹) .

- GC-MS: Monitor reaction progress and detect impurities (e.g., residual benzyl alcohol or dibenzyl ethers) .

- NMR: ¹H NMR (CDCl₃) shows characteristic signals: δ 4.45 (s, 2H, -CH₂Br), δ 3.80 (s, 3H, -OCH₃), and aromatic protons at δ 6.7–7.3 .

- Capillary Electrophoresis: Quantify bromide ions in degradation studies (optimized buffer: 20 mM borate, pH 9.2) .

Q. Advanced: How can conflicting data on reaction outcomes (e.g., homocoupling vs. heterocoupling) be systematically resolved?

Answer:

Contradictory results often arise from subtle differences in reagent activation or reaction conditions. To address this:

Reproduce Experiments: Standardize parameters (e.g., solvent purity, catalyst loading, temperature).

Control Studies: Compare outcomes using Li[2a] vs. Grignard-activated reagents under identical conditions .

Mechanistic Probes: Use deuterated analogs or radical traps to identify intermediates (e.g., benzylic radicals in homocoupling) .

Computational Modeling: Validate proposed pathways via DFT calculations on transition states .

Q. Basic: What are the key physicochemical properties of this compound relevant to reaction design?

Answer:

| Property | Value | Relevance |

|---|---|---|

| Molecular Weight | 201.06 g/mol | Stoichiometric calculations |

| Boiling Point | 152°C | Distillation purification |

| Density | 1.436 g/mL | Solvent compatibility (e.g., dichloromethane, THF) |

| Refractive Index | 1.575 | Purity assessment |

| Flash Point | 113°C | Safety during high-temperature reactions |

| These properties guide solvent selection, purification methods, and hazard mitigation . |

Q. Advanced: How can this compound be utilized in the synthesis of spirocyclic or heterocyclic compounds?

Answer:

A validated protocol involves alkylation of azaspiro scaffolds:

React 2-azaspiro[4.5]decan-3-one with this compound in DMF using NaH as a base (24 h, room temperature).

Quench with aqueous NH₄Cl and extract with ethyl acetate.

Purify via flash chromatography (silica gel, hexane/EtOAc 4:1) to isolate 2-(3-methoxybenzyl)-2-azaspiro[4.5]decan-3-one (yield: 72–85%) .

Q. Advanced: What strategies mitigate hydrolysis of this compound during long-term storage?

Answer:

- Desiccants: Store with molecular sieves (3Å) to adsorb moisture.

- Inert Atmosphere: Use Schlenk techniques for transfers; seal vials under vacuum or N₂.

- Stabilizers: Add 1–2% triethylamine to neutralize HBr generated via hydrolysis .

Properties

IUPAC Name |

1-(bromomethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSOJQDNSNJIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398969 | |

| Record name | 3-Methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-98-6 | |

| Record name | 3-Methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxybenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.